4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

Description

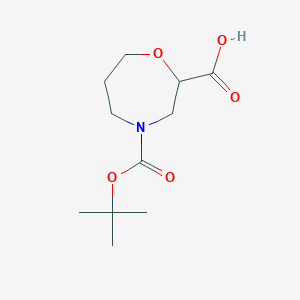

4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid is a seven-membered heterocyclic compound featuring a 1,4-oxazepane backbone, a tert-butoxycarbonyl (Boc) protecting group at the 4-position, and a carboxylic acid group at the 2-position. Its molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol . The compound is commonly utilized in pharmaceutical research as a chiral building block for drug synthesis, particularly in the development of protease inhibitors and peptidomimetics. Key properties include:

- CAS Number: 1273567-44-4 (for the (S)-enantiomer) .

- Purity: >95% (HPLC), with analytical certificates (COA) available .

- Storage: Stable at -80°C for 6 months or -20°C for 1 month in sealed, dry conditions .

- Hazards: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-6-16-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGITYLFOIAYYJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCOC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141669-61-5 | |

| Record name | 4-[(tert-butoxy)carbonyl]-1,4-oxazepane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Synthetic Steps and Techniques

| Step | Description | Reagents/Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | Starting material: methyl (2R)-glycidate | Commercially available chiral epoxide | Chiral precursor for regioselective transformations |

| 2 | Amino diester formation | Amination of glycidate | Prepares substrate for lactamization |

| 3 | Lipase-catalyzed regioselective lactamization | Lipase enzyme in SpinChem® rotating bed reactor | Formation of seven-membered lactam with regioselectivity; simplifies enzyme recycling and work-up |

| 4 | N-Boc protection of lactam nitrogen | tert-Butoxycarbonyl (Boc) reagent under standard conditions | Protects amine functionality, stabilizing intermediate |

| 5 | Chemoselective borane reduction of lactam moiety | Borane reagent | Reduces lactam to corresponding amine derivative |

| 6 | Formation of 4-tert-butyl 2-methyl (2R)-1,4-oxazepane-2,4-dicarboxylate | Intermediate compound | Precursor to final hydrolysis step |

| 7 | Hydrolysis mediated by LiBr/triethylamine in wet acetonitrile | LiBr/Et3N, wet MeCN | Final hydrolysis to yield 4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid |

Detailed Analysis of Key Step: Lipase-Catalyzed Regioselective Lactamization

The pivotal transformation in this synthesis is the enzymatic lactamization catalyzed by lipase. This step converts an amino diester intermediate into a seven-membered lactam ring with high regioselectivity. The use of SpinChem® rotating bed reactor technology provides several advantages:

- Enhanced enzyme stability and recyclability: The rotating bed facilitates enzyme reuse, reducing costs.

- Simplified work-up: The immobilized enzyme system allows easy separation from reaction mixture.

- Improved reaction control: Continuous flow conditions help maintain regioselectivity and yield.

This enzymatic approach contrasts with traditional chemical lactamization methods, which often require harsh conditions and can lead to regioisomeric mixtures.

Subsequent Chemical Transformations

Following lactamization:

- N-Boc protection is performed to protect the amine group, facilitating further transformations without side reactions.

- Borane reduction selectively reduces the lactam carbonyl to the corresponding amine, enabling the formation of a dicarboxylate intermediate.

- The final hydrolysis step using lithium bromide and triethylamine in wet acetonitrile selectively cleaves ester groups to yield the target acid.

Summary Table of Synthetic Route Yields and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1-2 | Amination | Standard amination reagents | Not specified | Forms amino diester intermediate |

| 3 | Enzymatic lactamization | Lipase, SpinChem® reactor | Part of overall 39% yield | Regioselective; key step |

| 4 | Boc protection | Boc anhydride, base | High | Protects amine |

| 5 | Borane reduction | Borane reagent | High | Chemoselective reduction |

| 6 | Intermediate formation | Standard esterification | - | Precursor to hydrolysis |

| 7 | Hydrolysis | LiBr/Et3N in wet MeCN | Final step | Yields target acid |

Research Findings and Advantages

- The enzymatic lactamization step is innovative, providing regioselectivity difficult to achieve chemically.

- Use of SpinChem® technology enhances scalability and sustainability.

- The overall moderate yield (39%) over seven steps is reasonable for complex heterocyclic synthesis.

- The method allows access to enantiomerically pure (2R)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid, important for stereospecific applications.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazepane derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and acids like trifluoroacetic acid for deprotection .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine derivative, which can be further functionalized for various applications .

Scientific Research Applications

Medicinal Chemistry

Drug Development :

4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its oxazepane ring structure is beneficial for developing drugs targeting central nervous system disorders due to its ability to modulate neurotransmitter systems.

Case Study Example :

Research indicates that derivatives of oxazepane compounds exhibit potential as anxiolytic agents. For instance, compounds derived from this oxazepane structure have been shown to interact with GABA receptors, thereby enhancing their therapeutic efficacy against anxiety disorders .

Organic Synthesis

Synthetic Pathways :

This compound is utilized in the synthesis of more complex molecules through various organic reactions such as:

- Nucleophilic Substitution Reactions : The tert-butoxycarbonyl (Boc) group can be removed under mild conditions to yield amines, which are essential in drug synthesis.

- Cyclization Reactions : It can act as a precursor for the formation of cyclic structures that are prevalent in many natural products and pharmaceuticals.

Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed | Amines |

| Cyclization | Acidic conditions | Cyclic amines |

| Deprotection | Acidic hydrolysis | Free amine |

Biochemical Applications

Enzyme Inhibition Studies :

The compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that modifications to the oxazepane structure can enhance binding affinity to specific enzymes involved in metabolic pathways.

Case Study Example :

Inhibitory effects on carboxylesterases have been documented, suggesting that this compound could be useful in developing inhibitors for enzymes linked to drug metabolism .

Material Science

Polymer Chemistry :

The compound's functional groups allow it to be incorporated into polymer matrices, enhancing properties like solubility and mechanical strength. This application is particularly relevant in creating drug delivery systems where controlled release is essential.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid involves the formation of stable intermediates during chemical reactions. The Boc group provides protection to the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and interact with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Enantiomeric Forms

The compound exists in two enantiomeric forms:

Key Insight : The (R)-enantiomer is synthesized via enzymatic methods for high enantioselectivity, whereas the (S)-form is widely available commercially.

Positional Isomers

The carboxylic acid group’s position on the oxazepane ring significantly impacts properties:

Key Insight : The 2-carboxylic acid isomer is more prevalent in research, likely due to its optimal stereochemistry for drug design.

Benzo-Fused Derivatives

Derivatives with aromatic substituents exhibit distinct properties:

Research and Commercial Landscape

- Synthetic Methods : The (R)-enantiomer is synthesized via a seven-step process involving lipase-catalyzed lactamization, while the (S)-form is typically obtained through commercial suppliers .

- Regulatory Status : Classified under tariff code 2934 99 90 18 (EU) for compounds with ≥95% purity .

- Global Availability : Suppliers include GLPBIO (China/USA), Combi-Blocks (USA), and Fujifilm Wako (Japan) .

Biological Activity

4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid, also known as (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₉NO₅

- Molecular Weight : 245.27 g/mol

- CAS Number : 1273567-44-4

Pharmacological Activity

Research has indicated that this compound exhibits various biological activities, which can be summarized as follows:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism appears to involve disruption of the bacterial cell membrane integrity.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in treating inflammatory diseases.

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. In cell line assays, it has been observed to induce apoptosis in cancer cells through the activation of caspase pathways.

4. Neuroprotective Effects

Emerging evidence indicates that this compound may exhibit neuroprotective effects in models of neurodegenerative diseases. It appears to reduce oxidative stress and improve neuronal survival rates in vitro.

Case Studies and Research Findings

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

- Cytokine Modulation : The compound may interfere with signaling pathways involved in inflammation, particularly NF-kB signaling.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial depolarization and caspase activation is observed in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the tert-butoxycarbonyl (BOC) protecting group during the preparation of 4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid?

- Methodological Answer : The BOC group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide or dimethylaminopyridine (DMAP). For bicyclic or oxazepane-containing structures, aqueous conditions are preferred to minimize side reactions. Post-reaction, the product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. How should researchers purify and characterize this compound after synthesis?

- Methodological Answer : Post-synthesis purification involves techniques like flash chromatography (using gradients of ethyl acetate and hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase). Characterization requires a combination of NMR (¹H/¹³C for structural confirmation), mass spectrometry (HRMS for molecular weight validation), and melting point analysis. Discrepancies in melting points should be cross-referenced with published data to confirm identity .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer : Based on structurally similar BOC-protected compounds, hazards may include skin irritation (H315) and respiratory tract irritation (H335). Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a cool, dry environment away from strong acids/bases to prevent deprotection .

Advanced Research Questions

Q. How can researchers address contradictions in reported spectral data or melting points for this compound?

- Methodological Answer : Contradictions may arise from impurities or polymorphic forms. Validate purity via HPLC (≥98% purity threshold) and compare NMR data with computational predictions (e.g., ChemDraw or ACD/Labs). For crystallinity issues, perform X-ray crystallography to confirm the molecular structure, as seen in corrigenda for related compounds .

Q. What strategies enhance the stereochemical purity of this compound during synthesis?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis during cyclization steps. For example, employ Sharpless epoxidation or enzymatic resolution. Chiral HPLC (e.g., Chiralpak® columns) can separate enantiomers, while circular dichroism (CD) spectroscopy verifies optical activity. Stereochemical integrity is critical for biological activity studies .

Q. How does the BOC group influence the compound’s reactivity in downstream applications, such as peptide coupling?

- Methodological Answer : The BOC group stabilizes the amine moiety against nucleophilic attack during peptide bond formation. Deprotection is achieved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane). Kinetic studies using LC-MS can monitor deprotection efficiency and optimize reaction times .

Q. What analytical techniques are recommended for detecting degradation products or byproducts?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with LC-MS/MS identify degradation pathways (e.g., hydrolysis of the oxazepane ring). Quantify byproducts using validated HPLC methods with UV detection at 210–254 nm. Structural elucidation of unknowns requires tandem MS/MS and 2D NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.